molecular formula C20H23NO6 B2808974 N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide CAS No. 1031683-67-6

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2808974
CAS No.: 1031683-67-6
M. Wt: 373.405
InChI Key: VXQLRYYOTYZACD-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 2,5-diethoxyaniline and 5-formyl-2-methoxyphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,5-diethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,5-diethoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 5-formyl-2-methoxyphenol in the presence of a base like potassium carbonate to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: N-(2,5-diethoxyphenyl)-2-(5-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: N-(2,5-diethoxyphenyl)-2-(5-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may act by binding to a specific enzyme’s active site, inhibiting its activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the methoxy and ethoxy groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide
  • N-(2,5-diethoxyphenyl)-2-(5-hydroxy-2-methoxyphenoxy)acetamide

Uniqueness

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is unique due to the presence of both ethoxy and formyl groups, which provide distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it may offer better solubility, stability, or specific interactions with biological targets.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-25-15-7-9-17(26-5-2)16(11-15)21-20(23)13-27-19-10-14(12-22)6-8-18(19)24-3/h6-12H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQLRYYOTYZACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)COC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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